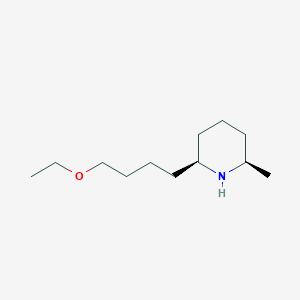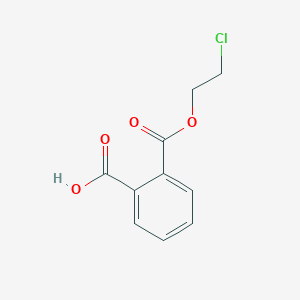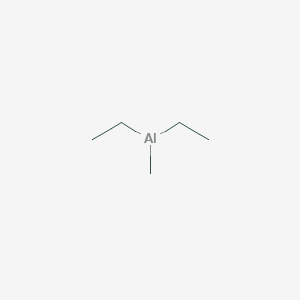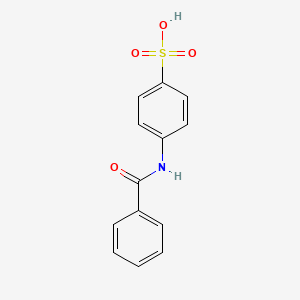
Methylphenyl glyoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphenyl glyoxime is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.1879 g/mol . . This compound is characterized by the presence of a phenyl group attached to a glyoxime moiety, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylphenyl glyoxime can be synthesized through the reaction of methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid . The reaction involves the formation of biacetyl monoxime, which is then converted to this compound by distilling off the alcohol formed in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylphenyl glyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amines and related compounds.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methylphenyl glyoxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methylphenyl glyoxime involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of substrates into desired products . The molecular targets and pathways involved include interactions with metal ions and the stabilization of transition states during catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylglyoxime: Similar in structure but with two methyl groups instead of a phenyl group.
Phenylglyoxime: Lacks the methyl group present in methylphenyl glyoxime.
Diacetylmonoxime: Contains a different arrangement of functional groups.
Uniqueness
This compound is unique due to the presence of both a phenyl and a glyoxime moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
4937-86-4 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(NE)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O2/c1-7(10-12)9(11-13)8-5-3-2-4-6-8/h2-6,12-13H,1H3/b10-7+,11-9- |
InChI-Schlüssel |
OHOFOAMRUFMQPH-BDFJVSTISA-N |
Isomerische SMILES |
C/C(=N\O)/C(=N/O)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)C(=NO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


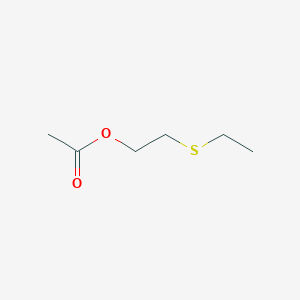
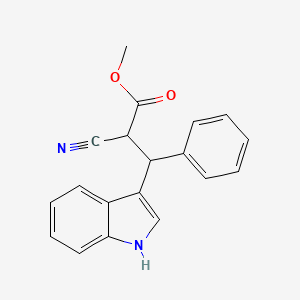

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
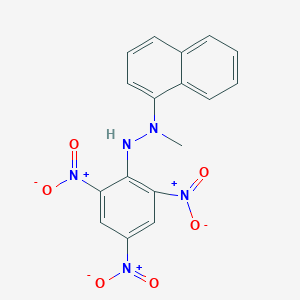
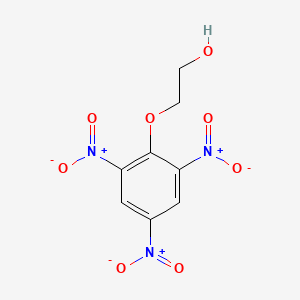
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
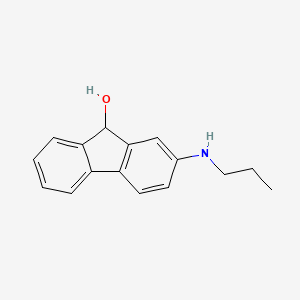
![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
